4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid

Lipophilicity Drug-likeness Membrane permeability

This 6-methoxy benzothiazol-2-ylcarbamoyl-butyric acid (CAS 436086-78-1) is a versatile building block for fragment-based drug discovery and PROTAC development. Its butyric acid linker enables amide coupling under mild conditions with predictable reactivity decoupled from the benzothiazole ring. The 6-methoxy group provides a defined electronic reference point for SAR studies. XLogP3-AA of 1.6 balances target engagement with low nonspecific binding. Sourced exclusively for R&D use—contact our team for bulk quantities and custom conjugation services.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
CAS No. 436086-78-1
Cat. No. B1298964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid
CAS436086-78-1
Molecular FormulaC13H14N2O4S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O
InChIInChI=1S/C13H14N2O4S/c1-19-8-5-6-9-10(7-8)20-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16)
InChIKeyMVBYUSBQMSXPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 436086-78-1): Technical Procurement and Differentiation Baseline


4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 436086-78-1) is a synthetic benzothiazole derivative with the molecular formula C₁₃H₁₄N₂O₄S and a molecular weight of 294.33 g/mol [1]. The compound features a 6-methoxy-substituted benzothiazole core linked via a carbamoyl bridge to a butyric acid side chain, structurally characterized by the IUPAC name 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid [1]. This compound is commercially available from multiple research chemical suppliers including Santa Cruz Biotechnology, Matrix Scientific, and Leyan, typically at 95%+ purity for research applications .

Why Benzothiazole In-Class Substitution Cannot Be Assumed for 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid


Benzothiazole derivatives as a class exhibit broad but highly variable biological activities depending on specific substitution patterns. Within the benzothiazol-2-ylcarbamoyl-butyric acid subfamily, three critical structural variables determine functional divergence: (1) presence or absence of the 6-methoxy group on the benzothiazole ring, which alters electron density distribution and influences both binding interactions and physicochemical properties [1]; (2) the length and composition of the carboxyalkyl linker, with butyric acid conferring distinct conformational flexibility compared to shorter-chain analogs; and (3) the specific substitution position on the benzothiazole core. These variables preclude generic interchangeability within this compound class without experimental validation of the specific substitution pattern present in CAS 436086-78-1.

Quantitative Differentiation Evidence for 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid: Head-to-Head and Class-Level Comparisons


Lipophilicity Modulation: 6-Methoxy Substitution Elevates Calculated XLogP3-AA Value

The 6-methoxy substitution on the benzothiazole core confers enhanced lipophilicity to CAS 436086-78-1. The compound exhibits a calculated XLogP3-AA value of 1.6 [1]. This positions the compound within a lipophilicity range that, based on class-level SAR studies of benzothiazole derivatives, is associated with favorable balance between binding affinity and non-specific binding characteristics. Studies on iodinated benzothiazole derivatives have demonstrated that compounds with logP values in the 1.65–3.90 range exhibit optimal profiles, as increasing lipophilicity improves target affinity while simultaneously elevating non-specific binding [2].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility Advantage: Increased Rotatable Bond Count Relative to Des-methoxy Analog

CAS 436086-78-1 possesses 6 rotatable bonds [1]. In comparison, the des-methoxy analog, 4-(benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 299937-45-4; C₁₂H₁₂N₂O₃S, MW 264.30), contains 5 rotatable bonds [2]. The additional rotatable bond in the 6-methoxy derivative arises from the methoxy substituent, which introduces an extra degree of conformational freedom that may influence binding mode adaptability to target proteins.

Conformational analysis Molecular flexibility SAR optimization

Hydrogen Bond Acceptor Capacity: 6-Methoxy Substitution Increases Acceptor Count

The presence of the 6-methoxy group increases the hydrogen bond acceptor count to 6 [1], compared to the des-methoxy analog 4-(benzothiazol-2-ylcarbamoyl)-butyric acid which contains 5 hydrogen bond acceptors (3 from carbonyl/amide groups, 1 from benzothiazole nitrogen, 1 from carboxylate oxygen) [2]. The additional methoxy oxygen serves as a potential hydrogen bond acceptor site that may engage in additional polar interactions with target proteins.

Hydrogen bonding Protein-ligand interactions Pharmacophore design

Carboxylic Acid Derivatization Potential: pKa Value Informs Conjugation Chemistry Strategy

The terminal carboxylic acid group of CAS 436086-78-1 has a predicted acid dissociation constant (pKa) of 4.60 ± 0.10 . This moderate pKa value indicates that at physiological pH (7.4), the carboxylate exists predominantly in its deprotonated, negatively charged form, while remaining sufficiently acidic to participate in amide bond formation under standard carbodiimide coupling conditions (e.g., EDC/NHS chemistry) without requiring harsh activation protocols required for less acidic carboxylates.

Bioconjugation Derivatization Prodrug design

Research and Industrial Application Scenarios for 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid Based on Differentiated Properties


Fragment-Based and Structure-Guided Drug Discovery Requiring Defined Benzothiazole Pharmacophores

CAS 436086-78-1 is optimally deployed in fragment-based drug discovery (FBDD) and structure-based design campaigns targeting proteins where benzothiazole scaffolds have demonstrated binding potential, such as kinases, NQO2 oxidoreductase, or amyloid-binding proteins. The compound's calculated XLogP3-AA of 1.6 [1] positions it for assays where moderate lipophilicity is required to balance target engagement with minimization of non-specific binding—a critical consideration given SAR evidence that benzothiazole derivatives with logP values in the 1.65–3.90 range exhibit optimal affinity-to-non-specific-binding ratios [2]. The 6 rotatable bonds [1] provide conformational flexibility for exploring binding pocket accommodation during hit-to-lead optimization.

Bioconjugation and Chemical Probe Synthesis via Carboxylic Acid Derivatization

The butyric acid moiety with a predicted pKa of 4.60 ± 0.10 [1] makes this compound suitable for bioconjugation applications using standard amide coupling protocols (e.g., EDC/NHS, DCC/DMAP) under mild aqueous or organic conditions. Unlike benzothiazole-carboxylic acid analogs where the carboxyl is directly attached to the electron-withdrawing heterocycle (pKa ~2.9), the aliphatic spacer in CAS 436086-78-1 decouples the carboxyl reactivity from the benzothiazole ring electronics, enabling more predictable and controllable derivatization for synthesis of fluorescent probes, affinity tags, or targeted protein degradation (PROTAC) linker intermediates.

SAR Exploration of 6-Position Substituent Effects in Benzothiazole Series

When conducting systematic structure-activity relationship (SAR) studies on benzothiazole-based inhibitors or probes, CAS 436086-78-1 serves as a defined 6-methoxy-substituted reference point. The compound's 6 hydrogen bond acceptors [1] and XLogP3-AA of 1.6 [1] establish quantitative baselines against which other 6-position substitutions (e.g., halogen, alkyl, hydroxyl, amino) can be directly compared for their effects on target affinity, cellular permeability, and metabolic stability. This enables rigorous assessment of the specific contribution of the 6-methoxy group to overall molecular properties within a consistent benzothiazol-2-ylcarbamoyl-butyric acid scaffold.

Computational Chemistry and Molecular Modeling Input Structures

The compound's well-defined 2D structure with 6 rotatable bonds, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1] makes it a suitable input for molecular docking, molecular dynamics simulations, and pharmacophore modeling studies. The methoxy group provides a site-specific electron-donating substituent that can be systematically varied in silico to predict binding mode changes, while the butyric acid linker offers a flexible tether for exploring conformational space in binding site occupancy predictions. The computed descriptors [1] provide validated input parameters for QSAR model development and virtual screening campaigns.

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